molecular formula C17H16N6O B7161446 N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide

N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide

Cat. No.: B7161446
M. Wt: 320.3 g/mol
InChI Key: YEOSBNSNNIDEDA-UHFFFAOYSA-N
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Description

N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole derivative with a tetrazole moiety, making it a subject of study for its potential biological and chemical properties.

Properties

IUPAC Name

N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c1-22-9-8-12-2-5-14(10-16(12)22)19-17(24)13-3-6-15(7-4-13)23-11-18-20-21-23/h2-7,10-11H,8-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOSBNSNNIDEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with a suitable precursor, such as 2-nitrotoluene, the indole ring is constructed through a series of reactions including nitration, reduction, and cyclization.

    Introduction of the Tetrazole Group: The tetrazole ring is introduced via a [3+2] cycloaddition reaction between an azide and a nitrile derivative.

    Coupling Reaction: The final step involves coupling the indole derivative with the tetrazole-containing benzamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different oxidation states, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole and tetrazole moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-2,3-dihydroindol-6-yl)-4-(triazol-1-yl)benzamide: Similar structure but with a triazole ring instead of a tetrazole.

    N-(1-methyl-2,3-dihydroindol-6-yl)-4-(imidazol-1-yl)benzamide: Contains an imidazole ring instead of a tetrazole.

Uniqueness

N-(1-methyl-2,3-dihydroindol-6-yl)-4-(tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole moiety is known for its stability and ability to mimic carboxylate groups, making this compound particularly interesting for medicinal chemistry applications.

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